N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Descripción
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a pyridinylmethyl-thiophene moiety. The sulfonamide group (-SO₂NH₂) enhances solubility and bioavailability, while the thiophene-pyridine hybrid structure may contribute to π-π stacking interactions in biological targets .
Propiedades
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-26(22,14-5-6-15-16(11-14)24-9-8-23-15)20-12-13-3-1-7-19-18(13)17-4-2-10-25-17/h1-7,10-11,20H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRDLIMOYFRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities, suggesting that they may target enzymes or receptors involved in these processes.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der waals forces.
Biochemical Pathways
Given its reported anti-inflammatory and antioxidant activities, it may be involved in the regulation of inflammatory pathways and oxidative stress responses.
Actividad Biológica
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Pyridine and Thiophene Moieties : These heteroaromatic rings contribute to the compound's biological activity.
- Benzo[b][1,4]dioxine Core : This bicyclic structure is known for various pharmacological properties.
- Sulfonamide Group : This functional group is often associated with antibacterial and antiviral activities.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridinyl-Thiophenyl Intermediate : Utilizing methods such as Suzuki-Miyaura coupling.
- Sulfamoylation : Reaction with sulfonamide derivatives to introduce the sulfonamide group.
- Finalization of the Dioxine Structure : Through cyclization reactions to form the benzo[b][1,4]dioxine core.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following findings summarize its activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 5.0 | |
| HepG2 (Liver Cancer) | 8.0 | |
| MCF-7 (Breast Cancer) | 10.0 |
The IC50 values indicate that this compound exhibits significant antiproliferative effects against these cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
- Disruption of Cell Cycle : Affecting G1/S transition in the cell cycle.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Study on Anticancer Properties :
- Conducted on HCT-116 and HepG2 cell lines.
- Results indicated significant cell death at concentrations below 10 µM.
- Suggested pathways involved include apoptosis and cell cycle arrest.
-
Antiviral Activity Assessment :
- Investigated against various viral strains using plaque reduction assays.
- Showed effectiveness in inhibiting viral replication at micromolar concentrations.
Comparación Con Compuestos Similares
Research Findings and Implications
- However, carboxamide derivatives () are prioritized in oncology for HSF1 pathway inhibition .
- Structural Optimization : Introducing fluorine () or spiro-annulated rings () can modulate potency but may complicate synthesis .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Reactions often proceed at room temperature to reflux (80–120°C) to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency for sulfonamide bond formation .
- Reaction Time : Multi-step reactions may require 12–72 hours, monitored via TLC or HPLC to track intermediate formation .
- Key Data : Yields typically range from 45–70% for analogous compounds, depending on purification methods (e.g., flash chromatography) .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm regioselectivity of the thiophene-pyridine linkage and sulfonamide group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases, given the sulfonamide and heteroaromatic motifs .
- Cellular Viability Studies : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Binding Affinity Measurements : Surface plasmon resonance (SPR) to quantify interactions with protein targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Modular Synthesis : Introduce substituents (e.g., halogens, methyl groups) to the pyridine or thiophene rings to probe steric/electronic effects .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., COX-2) and guide synthetic modifications .
- Mutagenesis Studies : Validate predicted interactions by testing activity against mutated enzyme variants .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize artifacts .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity profiles) .
- Orthogonal Validation : Confirm activity via independent methods (e.g., enzymatic vs. cellular assays) .
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions (e.g., solvent, catalyst) .
- Machine Learning : Train models on existing reaction data to predict yields or side-products for novel synthetic routes .
- In Silico Stability Prediction : Use software like SPARTAN to assess hydrolytic or oxidative degradation risks under physiological conditions .
Q. What experimental designs are effective for studying its stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (pH 1–12) at 37°C for 24–72 hours .
- Oxidative stress (HO) or light exposure to simulate in vivo environments .
- Analytical Monitoring : Use HPLC-MS to track degradation products and identify vulnerable functional groups (e.g., sulfonamide hydrolysis) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
